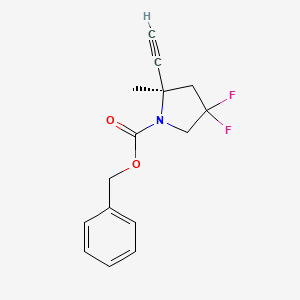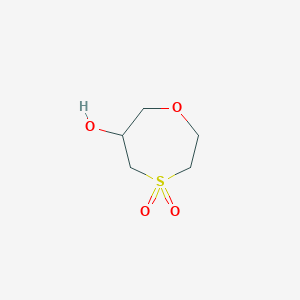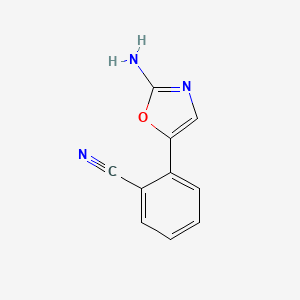
2-(2-Aminooxazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminooxazol-5-yl)benzonitrile is a heterocyclic organic compound that belongs to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminooxazol-5-yl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties
Aplicaciones Científicas De Investigación
2-(2-Aminooxazol-5-yl)benzonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, particularly against bacterial and fungal strains.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminooxazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The primary amine group can participate in protonation, acylation, or alkylation reactions, while the oxazole ring can undergo ring expansion and electrophilic substitution. These interactions can lead to the formation of various biologically active compounds that exert their effects through different molecular pathways.
Comparación Con Compuestos Similares
2-(2-Aminooxazol-5-yl)benzonitrile can be compared with other similar compounds, such as:
2-Aminooxazole: A simpler oxazole derivative with similar chemical properties but lacking the benzonitrile group.
2-Aminothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen in the oxazole ring.
Benzoxazole: A compound with a fused benzene and oxazole ring, which has different chemical and biological properties.
The uniqueness of this compound lies in its combination of the oxazole ring and the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-3-1-2-4-8(7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |
Clave InChI |
FMGWCWXSRRYBTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



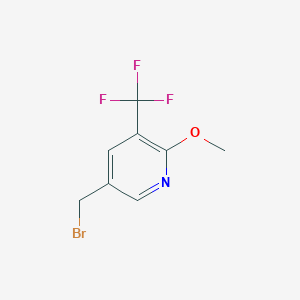


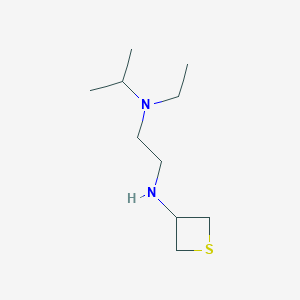

![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)


